molecular formula C10H10N2O2S B1630529 Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate CAS No. 52505-46-1

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1630529
CAS No.: 52505-46-1
M. Wt: 222.27 g/mol
InChI Key: HNLWHNQYBCCNLL-UHFFFAOYSA-N
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Description

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of 3-aminothiophene-2-carboxylic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLWHNQYBCCNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353339
Record name ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52505-46-1
Record name Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52505-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-3-cyanopyridine (330 g), ethyl 2-mercaptoacetate (361.2 g), sodium carbonate (265 g) and EtOH (1.2L) was heated to reflux for 4.5 hours. It was then cooled to ambient temperature, added to water (10 L) and the addition was washed in with water (5 L). The resulting slurry was stirred for 30 minutes and then it was filtered. The filter cake was washed with two portions of water (2×2.5 L) and dried at the pump. The solids were then dried to constant weight under vacuum at 45° C. to yield the title compound as a brown solid (493.1 g, 93.2%). δH (CDCl3) 8.68 (1H, dd, J 4.7, 1.2 Hz), 7.93 (1H, dd, J 8.5, 1.2 Hz), 7.29 (1H, dd, J 8.5, 4.7 Hz), 5.90 (2H, b), 4.38 (2H, q, J 7.0 Hz), 1.40 (3H, t, J 7.0 Hz). LCMS RT 2.9 minutes, 223 (M+H)+
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
361.2 g
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step Two
Yield
93.2%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-cyanopyridine (330 g, 2.3 mol), ethyl 2-mercaptoacetate (361.2 g, 3.0 mol), sodium carbonate (265 g, 2.5 mol) and EtOH (1.2L) was heated to reflux for 4.5 hours. The reaction mixture was cooled to ambient temperature and added to water (15L). The resultant precipitate was stirred for 30 minutes and then filtered. The filter cake was washed with two portions of water (2×2.5L) and dried to constant weight under vacuum at 45° C. to yield the title compound as a brown solid (493.1 g, 93.2%). δH (CDCl3) 8.68 (1H, dd, J 4.7, 1.2 Hz), 7.93 (1H, dd, J 8.5, 1.2 Hz), 7.29 (1H, dd, J 8.5, 4.7 Hz), 5.90 (2H, b), 4.38 (2H, q, J 7.0 Hz), 1.40 (3H, t, J 7.0 Hz). LCMS RT 2.9 minutes, 223 (M+H)+.
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
361.2 g
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of heterocyclic systems can be synthesized using Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate?

A: This compound is particularly useful for creating pyridothienopyrimidines. For instance, reacting it with hydrazine hydrate yields 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones. [, ] Further derivatization at the C(2) position is possible by using different acyl derivatives of the starting compound. [] Furthermore, reacting this compound with aliphatic amines leads to the formation of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones. []

Q2: How does the reactivity of this compound enable this diverse synthesis?

A: The molecule possesses two reactive centers: the amino group at the 3-position and the ester group at the 2-position. These allow for a variety of reactions, including acylation, cyclization, and nucleophilic substitution. [, ] For example, the reaction with acyl chlorides allows for the introduction of various substituents on the amino group, paving the way for further structural modifications. []

Q3: Are there studies investigating the biological activity of compounds derived from this compound?

A: Yes, research indicates that some synthesized pyridothienopyrimidinones exhibit antistaphylococcal activity. [] This highlights the potential of this scaffold for developing new antibacterial agents.

Q4: What other heterocyclic systems, apart from pyridothienopyrimidines, can be accessed using this compound?

A: The reaction of this compound with potassium thiocyanide opens avenues to synthesize pyrido[3',2':4,5]thieno[3,2-d][1,3]thiazines. [] This showcases the versatility of this compound in constructing diverse heterocyclic frameworks.

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